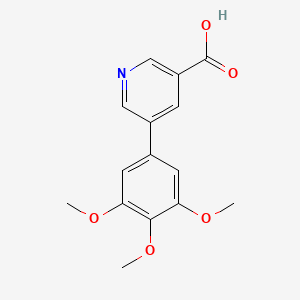

5-(3,4,5-trimethoxyphenyl)nicotinic acid

Description

Properties

IUPAC Name |

5-(3,4,5-trimethoxyphenyl)pyridine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO5/c1-19-12-5-9(6-13(20-2)14(12)21-3)10-4-11(15(17)18)8-16-7-10/h4-8H,1-3H3,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNDCJMKMVWJZFS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C2=CC(=CN=C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

The biological evaluation of 5-(3,4,5-trimethoxyphenyl)nicotinic acid and its derivatives has revealed several promising activities:

- Antimicrobial Properties : Compounds derived from nicotinic acid have demonstrated notable antimicrobial effects. For instance, derivatives synthesized from nicotinic acid hydrazide exhibited significant activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, with minimum inhibitory concentrations (MICs) as low as 1.95 µg/mL .

- Antitubercular Activity : Research has indicated that certain derivatives possess strong antimycobacterial properties against Mycobacterium tuberculosis. Some compounds showed MIC values as low as 6.25 µg/mL, indicating their potential as new therapeutic agents for tuberculosis treatment .

- Antiproliferative Effects : Several studies have highlighted the antiproliferative effects of pyridine derivatives containing the 3,4,5-trimethoxyphenyl moiety. These compounds have been shown to inhibit cell survival and growth in various cancer cell lines, suggesting their utility in cancer therapy .

Antimicrobial Activity Evaluation

A study synthesized a series of acylhydrazones from nicotinic acid hydrazide and evaluated their antimicrobial activity. The results indicated that specific derivatives exhibited high potency against pathogenic bacteria without significant cytotoxicity to normal cells. This suggests their potential application in treating infections caused by resistant strains .

Antitubercular Activity Assessment

In another investigation focusing on antitubercular activity, derivatives of nicotinic acid were screened against M. tuberculosis. The findings revealed that certain compounds had superior activity compared to traditional drugs like isoniazid and pyrazinamide, emphasizing their potential role in tuberculosis management .

Antiproliferative Studies

Research on the antiproliferative properties of pyridine derivatives demonstrated that compounds with the 3,4,5-trimethoxyphenyl group significantly inhibited tubulin polymerization in vitro. This mechanism is critical for cancer cell division and growth inhibition .

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Observations :

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Key Observations :

- The 3,4,5-trimethoxyphenyl group significantly increases lipophilicity (higher LogP) compared to mono- or di-methoxy analogs, impacting membrane permeability and bioavailability.

Key Observations :

- The 3,4,5-trimethoxyphenyl moiety is associated with antitumor activity , as seen in thiadiazolyl acetamide derivatives (IC₅₀ = 12.7–15.28 mg/mL) .

Q & A

Q. What synthetic strategies are recommended for preparing 5-(3,4,5-trimethoxyphenyl)nicotinic acid, and how can reaction conditions be optimized?

The synthesis typically involves coupling reactions between trimethoxyphenyl precursors and nicotinic acid derivatives. Key steps include:

- Precursor functionalization : Use halogenated trimethoxyphenyl intermediates (e.g., bromo or iodo derivatives) for Suzuki-Miyaura cross-coupling with nicotinic acid boronic esters .

- Solvent and catalyst selection : Optimize polar aprotic solvents (DMF, THF) and palladium catalysts (e.g., Pd(PPh₃)₄) for coupling efficiency .

- Purification : Employ recrystallization or gradient elution in column chromatography (e.g., silica gel with ethyl acetate/hexane) to achieve ≥95% purity, verified via HPLC and NMR .

Q. What analytical techniques are critical for structural characterization of this compound?

A multi-technique approach is essential:

- Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., methoxy group integration) and FT-IR for carboxylate stretching (~1700 cm⁻¹) .

- Mass spectrometry : High-resolution MS (HRMS) to validate molecular weight (C₁₅H₁₅NO₅, theoretical 289.09 g/mol).

- X-ray crystallography : For unambiguous confirmation of solid-state structure, if single crystals are obtainable .

Q. How does the solubility profile of this compound influence experimental design in biological assays?

The compound is sparingly soluble in water but dissolves in DMSO or DMF (5–10 mg/mL). For bioassays:

- Prepare stock solutions in DMSO, followed by dilution in aqueous buffers (<1% DMSO final concentration to avoid cytotoxicity ).

- Monitor solubility changes under physiological pH (e.g., precipitation in PBS) via dynamic light scattering (DLS) .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use P95 respirators for airborne particles .

- Ventilation : Conduct reactions in fume hoods to minimize inhalation risks.

- Storage : Keep in airtight containers at 2–8°C to prevent degradation; monitor stability via periodic HPLC analysis .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of derivatives of this compound?

Discrepancies may arise from:

- Purity variability : Validate batches via COA (Certificate of Analysis) and orthogonal methods (e.g., LC-MS vs. NMR) .

- Solvent artifacts : Test activity in multiple solvents (e.g., DMSO vs. cyclodextrin complexes) to exclude solvent interference .

- Assay conditions : Replicate studies under standardized protocols (e.g., ATP levels in cytotoxicity assays) .

Q. What role does this compound play in the design of metal-organic frameworks (MOFs)?

The nicotinic acid moiety acts as a tridentate ligand, coordinating metal nodes (e.g., Zn²⁺, Cu²⁺) via carboxylate and pyridyl groups.

- Synthesis : Use solvothermal methods (120°C, DMF/H₂O) to form porous frameworks.

- Functionalization : Introduce methoxy groups to modulate hydrophobicity for gas adsorption (e.g., CO₂ capture) .

Q. What computational methods are suitable for predicting the electronic properties of this compound?

- DFT calculations : Optimize geometry at the B3LYP/6-311G(d,p) level to map HOMO-LUMO gaps and electrostatic potential surfaces .

- Molecular docking : Simulate interactions with biological targets (e.g., kinase enzymes) using AutoDock Vina to prioritize derivatives .

Q. How can stability issues (e.g., decomposition) be systematically investigated during long-term studies?

- Forced degradation : Expose the compound to heat (40–60°C), light, and humidity; analyze degradation products via LC-MS .

- Kinetic studies : Monitor half-life under accelerated conditions (Arrhenius modeling) to predict shelf life .

Q. What strategies enhance the bioavailability of this compound in pharmacokinetic studies?

Q. How can researchers validate the compound’s mechanism of action in complex biological systems?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.